An In-depth Technical Guide to 2-[(3-Methoxybenzyl)oxy]benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-[(3-Methoxybenzyl)oxy]benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a key aromatic aldehyde intermediate. With its unique structural features, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document delves into its physicochemical characteristics, spectroscopic profile, reactivity, and established synthetic protocols. Furthermore, it explores its relevance in medicinal chemistry, supported by evidence of its biological activity, offering insights for researchers engaged in drug discovery and development.
Introduction
2-[(3-Methoxybenzyl)oxy]benzaldehyde, a member of the benzyloxybenzaldehyde class of organic compounds, is characterized by a benzaldehyde core substituted with a 3-methoxybenzyloxy group at the ortho position. This arrangement of an aldehyde, an ether linkage, and two aromatic rings imparts a distinct reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules. Its structural similarity to other biologically active benzaldehyde derivatives has prompted investigations into its potential as a scaffold in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists working with or considering the use of 2-[(3-Methoxybenzyl)oxy]benzaldehyde in their research endeavors.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of 2-[(3-Methoxybenzyl)oxy]benzaldehyde are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]benzaldehyde | [1] |
| CAS Number | 350693-45-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |
| XLogP3-AA | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 242.0943 g/mol | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
Spectroscopic Characterization
3.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the benzylic methylene protons, the methoxy protons, and the aldehydic proton.
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Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.5 ppm.
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Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.9 ppm, corresponding to the eight protons on the two substituted benzene rings. The ortho, meta, and para protons will exhibit characteristic splitting patterns.
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Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.0-5.2 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.
3.2. 13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Aldehydic Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to oxygen atoms will be further downfield.
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Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70-75 ppm.
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Methoxy Carbon (-OCH₃): A signal at approximately δ 55-56 ppm.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹, indicative of an aromatic aldehyde.
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C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
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C-O-C Stretch (Ether): A prominent band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
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C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
3.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z = 242. Key fragmentation patterns would likely involve cleavage of the benzylic ether bond, leading to fragments corresponding to the 3-methoxybenzyl cation (m/z = 121) and the 2-formylphenoxide radical ion or related fragments.
Synthesis and Reactivity
4.1. Synthetic Approach: Williamson Ether Synthesis
The most common and efficient method for the preparation of 2-[(3-Methoxybenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde.
Detailed Experimental Protocol:
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Reactant Preparation: To a solution of salicylaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5-2.0 eq).
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Reaction Initiation: Stir the mixture at room temperature for a designated period (e.g., 30-60 minutes) to facilitate the formation of the salicylaldehyde phenoxide.
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Addition of Alkyl Halide: Add 3-methoxybenzyl halide (e.g., 3-methoxybenzyl bromide or chloride, 1.0-1.2 eq) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
4.2. Chemical Reactivity
The reactivity of 2-[(3-Methoxybenzyl)oxy]benzaldehyde is primarily governed by the aldehyde functional group and the two aromatic rings.
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Reactions of the Aldehyde Group: The aldehyde moiety is susceptible to a variety of transformations:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-[(3-methoxybenzyl)oxy]benzoic acid, using standard oxidizing agents.
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Reduction: The aldehyde can be reduced to the corresponding alcohol, {2-[(3-methoxybenzyl)oxy]phenyl}methanol, using reducing agents like sodium borohydride.
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Nucleophilic Addition: The electrophilic carbonyl carbon is a target for nucleophiles, enabling the formation of cyanohydrins, acetals, and imines. It can also participate in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.
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Reactions of the Aromatic Rings: Both benzene rings can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing alkoxy and aldehyde groups. The benzyloxy-substituted ring is activated by the oxygen atom, directing incoming electrophiles to the ortho and para positions. The benzaldehyde ring is deactivated by the aldehyde group, directing electrophiles to the meta position.
Applications in Drug Discovery and Development
Substituted benzaldehydes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.
5.1. Anticancer Activity
Derivatives of benzyloxybenzaldehyde have been investigated for their potential as anticancer agents. Notably, 2-[(3-methoxybenzyl)oxy]benzaldehyde has been identified as a potent cytotoxic agent against human promyelocytic leukemia (HL-60) cells.[2] This activity is often associated with the induction of apoptosis, making this scaffold a promising starting point for the development of novel anticancer therapeutics.[2]
Workflow for Screening Biological Activity:
